
Indan-1-YL-methyl-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indan-1-YL-methyl-amine hydrochloride is a chemical compound with the empirical formula C10H14ClN . It is a solid substance and is used in various research and development applications .
Molecular Structure Analysis
The molecular weight of this compound is 183.68 . The SMILES string representation is CNC(CC1)C2=C1C=CC=C2.[H]Cl . The InChI representation is 1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 183.68 . The SMILES string representation is CNC(CC1)C2=C1C=CC=C2.[H]Cl , and the InChI representation is 1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Kinetic Resolutions and Derivatives
Indan derivatives, such as Indan-1-yl-methyl-amine, have been explored for their potential in kinetic resolutions. One study described the resolution of racemic indan derivatives by hydrolyzing amide bonds using Corynebacterium ammoniagenes, producing enantiomerically pure (S)-amine and (R)-amides. This process highlights the application of indan derivatives in producing optically active compounds, which are crucial in pharmaceutical synthesis and chiral technologies (Tarui, Watanabe, Fukatsu, Ohkawa, & Nakahama, 2002).
Catalysis and Hydroamination
Indan-1-yl-methyl-amine derivatives have been employed as catalysts in the hydroamination of alkynes, showcasing their versatility in facilitating the synthesis of amines. The indenyl-based catalysts demonstrate high activity and regioselectivity in the addition of primary and secondary amines to alkynes, leading to the efficient production of anti-Markovnikov and Markovnikov regioisomers. This application is particularly relevant in the synthesis of complex amines and nitrogen-containing compounds, which are valuable in material science and organic chemistry (Heutling, Pohlki, & Doye, 2004).
Material Chemistry and Biobased Polymers
The role of amines, including those derived from Indan-1-yl-methyl-amine, in material chemistry is profound. Amines serve as key intermediates for the synthesis of various biobased polymers, such as polyamides and polyurethanes, which have applications in automotive, aerospace, and healthcare industries. Research into biobased amines aims to develop sustainable and eco-friendly materials, underscoring the importance of indan derivatives in advancing green chemistry and material science (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Drug Delivery Systems
Indan-1-yl-methyl-amine derivatives have been explored for their potential in drug delivery systems. Chitosan, a biocompatible and biodegradable polymer, has been modified with indan derivatives to enhance its drug delivery capabilities. Such modifications aim to improve controlled drug release, mucoadhesion, and permeation enhancement, highlighting the relevance of indan derivatives in designing more effective and targeted drug delivery vehicles (Ali & Ahmed, 2018).
Transition Metal Catalysis in Amine Synthesis
The synthesis of amines via transition metal-catalyzed hydrosilylation represents another application area for indan derivatives. These methodologies facilitate the preparation of a wide range of amines, including those derived from Indan-1-yl-methyl-amine, by reducing imine, amide, nitro, and nitrile derivatives. This approach is critical for producing amines used in pharmaceuticals, agrochemicals, and polymers, demonstrating the versatility and importance of indan derivatives in organic synthesis and industrial chemistry (Li, Sortais, & Darcel, 2016).
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEVQZVPEWEGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C12.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
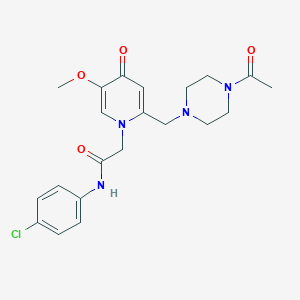
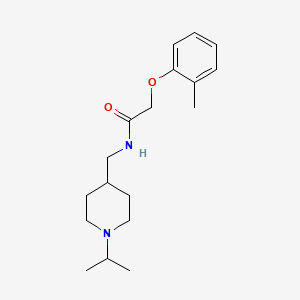
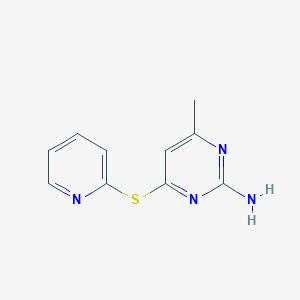
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)
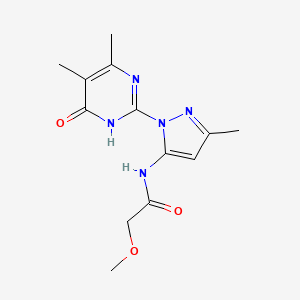
![4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2830226.png)
![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2830229.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)
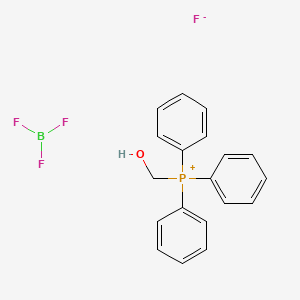
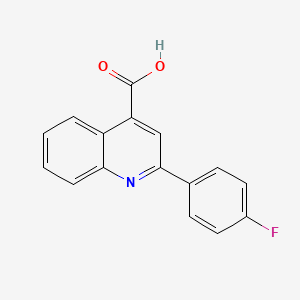
![Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2830238.png)

